![molecular formula C16H18O4 B14465194 2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol CAS No. 66092-46-4](/img/structure/B14465194.png)
2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol is an organic compound with a complex structure that includes methoxy groups and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to the corresponding alkyl group using Clemmensen reduction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-4-(2-phenylethenyl)benzene
- 1-Methoxy-2-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene
- 1-(4-Methoxyphenyl)-1-propanol
Uniqueness
2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol is unique due to its specific structural features, such as the presence of methoxy groups and the arrangement of the benzene ring
Properties
CAS No. |
66092-46-4 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol |
InChI |
InChI=1S/C16H18O4/c1-10(11-4-6-12(19-2)7-5-11)13-8-15(18)16(20-3)9-14(13)17/h4-10,17-18H,1-3H3 |
InChI Key |
JWISPPBRCHUAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


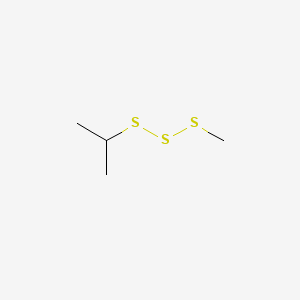
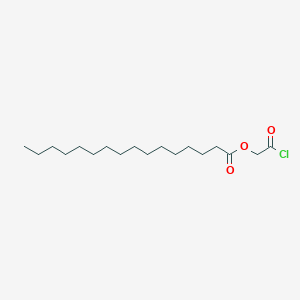
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)
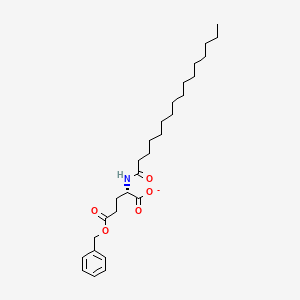

![Trimethoxy[2-(methylsulfanyl)ethyl]silane](/img/structure/B14465129.png)

![Acetamide, N-[2-(2-phenylethenyl)phenyl]-](/img/structure/B14465135.png)
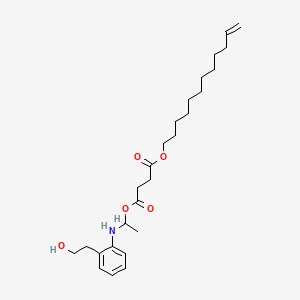
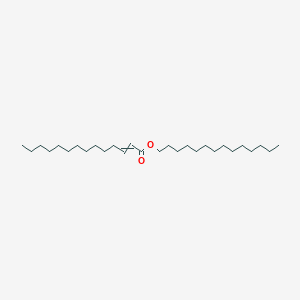
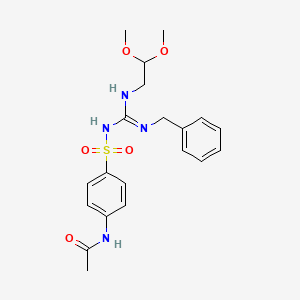
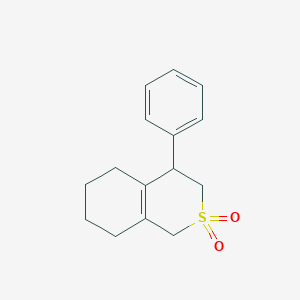
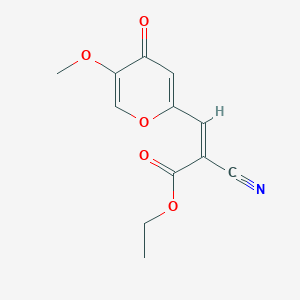
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
